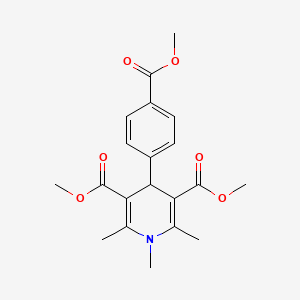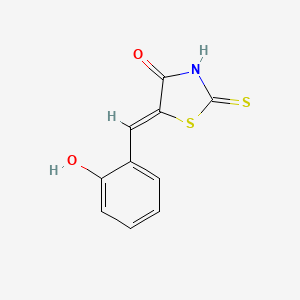![molecular formula C22H22N2O3 B1224327 [2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone](/img/structure/B1224327.png)
[2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone is a member of quinolines.
Aplicaciones Científicas De Investigación
Imaging and Diagnostics
A compound structurally related to [2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone, specifically (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), was synthesized and investigated as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. The synthesis process involved multiple steps, culminating in a high radiochemical yield and purity, indicating its potential for PET imaging applications in biomedical research (Wang et al., 2017).
Chemical Synthesis and Modification
In chemical synthesis, modifications of the quinoline structure, which is a part of the compound , have been explored extensively. For instance, the synthesis of various quinoline derivatives, such as dibenzo[b,g][1,8]naphthyridin-5-ones, involved reactions with 2,4-dichloroquinolines. These processes demonstrated the structural versatility and reactivity of quinoline compounds, potentially opening pathways for the synthesis of more complex molecules (Manoj & Rajendra Prasad, 2010).
Fluorescent Labeling and Sensing
A novel fluorophore, 6-Methoxy-4-quinolone, demonstrated strong fluorescence and stability in a wide pH range, making it suitable for biomedical analysis. Its derivative was utilized as a fluorescent labeling reagent, underlining the potential of quinoline derivatives in sensitive detection methods for analytical and bioanalytical purposes (Hirano et al., 2004).
Biomedical Research
In the context of biomedical research, the synthesis of various quinoline derivatives has been geared towards the exploration of their biological activities. For example, certain derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the relevance of quinoline structures in the development of potential therapeutic agents (Chaudhari, 2012).
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-6-methylquinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H22N2O3/c1-15-3-8-20-18(13-15)19(22(25)24-9-11-27-12-10-24)14-21(23-20)16-4-6-17(26-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3 |
Clave InChI |
DOEHCDRFBSIAMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-pyridinyl)-2-thiazolyl]cyclopentanecarboxamide](/img/structure/B1224245.png)
![4-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]methyl]-3,5-dimethylisoxazole](/img/structure/B1224248.png)
![N-[(2-furanylmethylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224251.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylmethylidene]-1,3-thiazolidin-4-one](/img/structure/B1224252.png)

![(5E)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224254.png)

![2-[[5-(2-Benzofuranyl)-4-(phenylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224257.png)


![1-[(4-chlorophenyl)-oxomethyl]-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylic acid methyl ester](/img/structure/B1224261.png)

![Thiocyanic acid [3-methoxy-4-[[3-methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]phenyl] ester](/img/structure/B1224264.png)
